molecular formula C10H17NO B1580963 D-Camphor oxime CAS No. 2792-42-9

D-Camphor oxime

Cat. No. B1580963
CAS RN: 2792-42-9
M. Wt: 167.25 g/mol
InChI Key: OVFDEGGJFJECAT-XCBNKYQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Camphor oxime is a chiral intermediate and a starting material for the preparation of R (+)-bornylamine and R (-)isobornylamine . It has a molecular formula of C10H17NO and a molecular weight of 167.2 .


Synthesis Analysis

Camphor nitroimine is a key building block in unusual transformations and its applications in the synthesis of bioactive compounds . Esters of D,L-, D (+)-, and L (−)-camphor oximes have been synthesized .


Chemical Reactions Analysis

Camphor nitroimine, derived from camphor, has proved to be quite versatile, allowing access to substances with miscellaneous biological activities, ligands to asymmetric catalysis, asymmetric oxidants, O–N transfer agents, and other applications . The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group .

Scientific Research Applications

Synthesis and Quantitative Analysis

D-Camphor oxime plays a significant role in the synthesis and quantitative analysis of certain compounds. Wood and Snoeyink (1977) demonstrated that the synthesis of 2-methylisoborneol, which is responsible for objectionable odor in some domestic water supplies, can be improved by eliminating the large amount of d-camphor in the crude product as the oxime (Wood & Snoeyink, 1977). Kimoto et al. (1970) found that oxime methods, including the use of d-camphor oxime, are applicable for the quantitative analysis of camphor in various cosmetic products (Kimoto, Dohi, & Ogawa, 1970).

Chemical Properties and Synthesis

D-Camphor oxime is also central to the development of new chemical compounds. For instance, Dickmu et al. (2014) prepared d-Camphor O-methyloxime, leading to the synthesis of new complexes with potential applications in chemical research (Dickmu, Stahl, & Smoliakova, 2014).

Phase Equilibria Research

Research on the phase diagrams of D- and L-systems of camphor, including camphor oxime, has been conducted to understand solid-state orientational transitions. Mjojo (1979) focused on phase equilibria in D- and L-systems of camphor and camphor oxime, providing insights into the classification and behavior of these compounds under different conditions (Mjojo, 1979).

Ecotoxicity Assessment

The ecotoxicity of compounds, including camphor oxime, is crucial for environmental considerations. Kielka et al. (2018) conducted a study to assess the ecotoxicity of camphor and camphor oxime, providing essential data for their considered launch on the market (Kielka et al., 2018).

Bioactivity Studies

Bioactivity research has explored the effects of camphor oxime ethers against various organisms. Pawar et al. (1995) synthesized camphor oxime ethers and examined their bioactivity against termites and mosquitoes, demonstrating their potential as bioactive agents (Pawar, Tungikar, Suresh, Padalkar, & Patwardhan, 1995).

Safety And Hazards

Camphor, a related compound, is classified as a flammable solid and can cause skin irritation, serious eye damage, and may cause damage to organs if inhaled . It is also harmful if swallowed . The ecotoxicity assessment of camphor and camphor oxime has demonstrated extremely high ecotoxicity .

Future Directions

The use of camphor nitroimine as a potential key building block is being explored . Recent developments on oximes to improve the blood-brain barrier penetration for the treatment of organophosphorus poisoning are also being reviewed . The oxime ligation is expanding in versatility and scope, with rapid bioconjugation to disulfide-rich peptides .

properties

IUPAC Name

(NE)-N-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/b11-8+/t7-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFDEGGJFJECAT-RZIOALPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=NO)C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1\2CC[C@@H](C1(C)C)C/C2=N\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Camphor oxime

CAS RN

2792-42-9
Record name D-Camphoroxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, oxime, (1R,4R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Camphor oxime
Reactant of Route 2
D-Camphor oxime
Reactant of Route 3
D-Camphor oxime
Reactant of Route 4
D-Camphor oxime
Reactant of Route 5
D-Camphor oxime
Reactant of Route 6
D-Camphor oxime

Citations

For This Compound
54
Citations
GC Dickmu, L Stahl, IP Smoliakova - Journal of Organometallic Chemistry, 2014 - Elsevier
… In 1983, Constable et al. reported unsuccessful attempts to cyclopalladate d-camphor oxime (HL) using Na 2 PdCl 4 [40]. The main product of the reaction was the corresponding …
Number of citations: 18 www.sciencedirect.com
AG Constable, WS McDonald, B Odell… - Journal of the Chemical …, 1983 - pubs.rsc.org
… the sterically hindered but readily available oxime, D-camphor oxime (D-camo) which then … Treatment of Na2]PdC1,] with D-camphor oxime readily gave ?rans-pdC12(~-camo)2] in …
Number of citations: 7 pubs.rsc.org
ES Alwan, MS Bayoumy, RM Mohareb - Organic Communications, 2023 - researchgate.net
… In addition, the compounds 63, 64, and 67 were obtained from the treatment of D-camphor oxime (36) with toluene-p-sulphonyl chloridepyridine under the same reaction condition of the …
Number of citations: 2 www.researchgate.net
K Tatsumi, M Ishigai - Archives of biochemistry and biophysics, 1987 - Elsevier
… With d-camphor oxime, the formation of both the corresponding 0x0 compound and … d-camphor oxime or 0.02 unit of the enzyme for benzamidoxime, 12 pg of catalase, and 1.25 mg of …
Number of citations: 35 www.sciencedirect.com
SM Craven, FF Bentley, DF Pensenstadler - Applied Spectroscopy, 1973 - opg.optica.org
… s The intense band present at 229 cm -~ in the spectrum of solid d-camphor oxime disappears upon dilution. This band must result from OH .-. N stretch of a cyclic or open chain dimer. …
Number of citations: 3 opg.optica.org
CC Mjojo - Journal of the Chemical Society, Faraday Transactions …, 1979 - pubs.rsc.org
The phase diagrams of D- and L- systems of camphor and camphor oxime have been redetermined. The phase diagram of D- and L-camphoric anhydride has been determined for the …
Number of citations: 27 pubs.rsc.org
PT Narasimhan - Proceedings of the Indian Academy of Sciences …, 1953 - ias.ac.in
… d-Camphorquinone (BDH) and d-camphor oxime (BDH)were crystaUized, several times from absolute ethyl alcohol [M.Pt. (uneorr.) 199 and 118 respectively], iso-Nitroso camphor (anti) …
Number of citations: 6 www.ias.ac.in
A HIRAOKA, J OHTAKA, S KOIKE… - Chemical and …, 1988 - jstage.jst.go.jp
… , acetoaldehyde oxime, salicylaldehyde oxime and formamide oxime were less potent inhibitors, while 2,3-butanedione monooxime, 2,3—butanedione dioxime, D~camphor oxime, ot-…
Number of citations: 11 www.jstage.jst.go.jp
H Brunner, R Becker - Angewandte Chemie International …, 1985 - Wiley Online Library
Surprisingly, metal‐catalyzed hydrosilylation of camphor oxime 1 does not lead to bornylamine but rather, enantioselectively, to 1‐(2‐aminoethyl)‐2, 2, 3‐trimethylcyclopentane 2. The …
Number of citations: 12 onlinelibrary.wiley.com
H Yamaguchi, Y Minoura - Journal of Polymer Science Part A‐1 …, 1970 - Wiley Online Library
Optically active N‐bornyl maleimide (NBMI) was prepared with maleie anhydride and d‐camphor amine and the polymerizations of N‐bornyl maleimide were carried out with benzoyl …
Number of citations: 21 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.